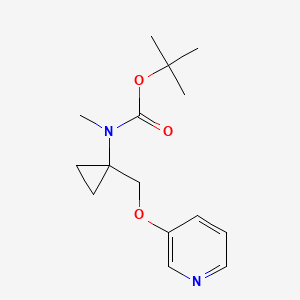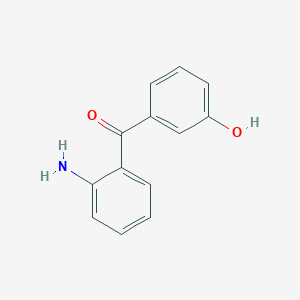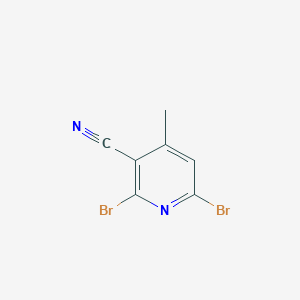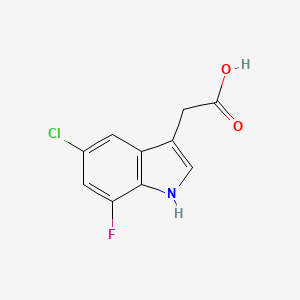
(2-Aminophenyl)(3-methoxyphenyl)methanone
概要
説明
(2-Aminophenyl)(3-methoxyphenyl)methanone, also known as APMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APMP is a white crystalline powder with a molecular weight of 249.27 g/mol and a melting point of 162-164°C. In
科学的研究の応用
Synthesis and Molecular Analysis
- A study detailed the synthesis of a related compound, (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, and its structural analysis using various spectroscopic techniques. The compound was also analyzed for stability and intermolecular charge transfer using natural bond orbital analysis (FathimaShahana & Yardily, 2020).
Anticancer Research
- Research into the compound (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a phenstatin analog, has demonstrated its potential as an anticancer agent. This study highlighted its ability to inhibit tubulin polymerization, induce G2/M arrest, and trigger apoptosis in leukemia cells, suggesting potential for therapeutic use in cancer treatment (Magalhães et al., 2013).
Photoinduced Intramolecular Rearrangement
- A study on the synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones via UV light irradiation demonstrated an environmentally friendly method. This process, involving photoinduced intramolecular rearrangement, offers advantages such as no requirement for additives and high atom efficiency, which is significant for green chemistry applications (Jing et al., 2018).
Synthesis and Biological Activity
- The synthesis of novel derivatives such as 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, derived from (2-aminophenyl)(1H-pyrrol-2-yl)methanone, has been explored. These compounds' structures were confirmed by various spectroscopic methods, contributing to the understanding of the structural properties of these derivatives (Sarantou & Varvounis, 2022).
Antiproliferative Activity
- A study identified the significant antiproliferative activity against KB cells of certain (2-hydroxy-3,4,5-trimethoxyphenyl)(3-hydroxy-4-methoxyphenyl)methanone derivatives. These compounds displayed tubulin affinity and concentration-dependent vascular-disrupting properties, which are crucial for the development of new antimitotic agents (Chang et al., 2014).
将来の方向性
特性
IUPAC Name |
(2-aminophenyl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQKICDONQKXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3264145.png)
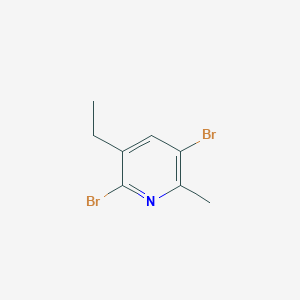
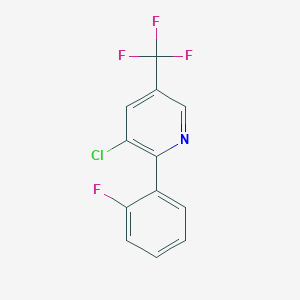
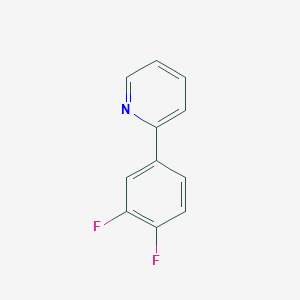

![[1-(Dimethylamino)cyclopropyl]methanol](/img/structure/B3264185.png)
